![molecular formula C18H22N2O4S2 B2556877 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-99-4](/img/structure/B2556877.png)
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a carboxylate ester and a sulfonyl group linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2,3-dimethylphenyl)piperazine. This can be achieved by reacting 2,3-dimethylaniline with ethylene glycol in the presence of a catalyst such as palladium on carbon.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonyl piperazine intermediate.
Thiophene Carboxylation: The final step involves the reaction of the sulfonyl piperazine intermediate with methyl thiophene-2-carboxylate under appropriate conditions, such as in the presence of a base like sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine moiety is particularly significant in medicinal chemistry for its role in enhancing the bioactivity of pharmaceutical agents.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-microbial agents. The sulfonyl group is known to enhance the solubility and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to interact with biological membranes, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoate
- Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}furan-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and advanced pharmaceuticals.
Properties
IUPAC Name |
methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-4-6-15(14(13)2)19-8-10-20(11-9-19)26(22,23)16-7-12-25-17(16)18(21)24-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONISTFUZMAWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)
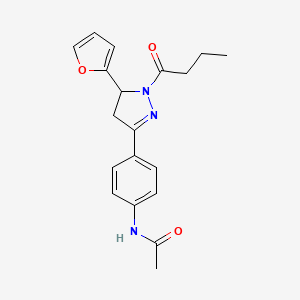
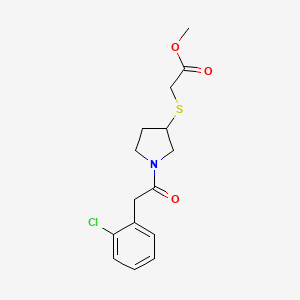
![5-[(3,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2556807.png)
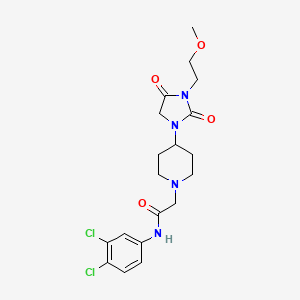
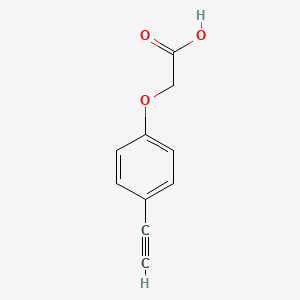
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)
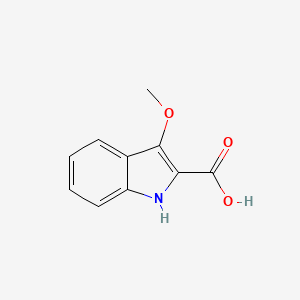

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
